(2R)-2-(8-bromooctoxy)oxane

Description

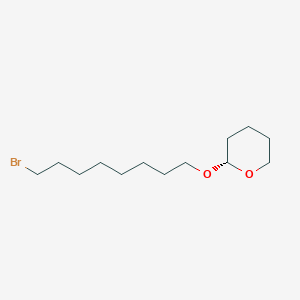

(2R)-2-(8-bromooctoxy)oxane is a brominated oxane derivative with the molecular formula C₁₃H₂₅BrO₂ and a molecular weight of 293.245 g/mol . Its IUPAC name is 2-(8-bromooctoxy)oxane, and it is alternatively referred to as 8-bromooctyl tetrahydropyranyl ether or 1-bromo-8-tetrahydropyranyloxyoctane . Structurally, it consists of a six-membered oxane (tetrahydropyran) ring with an 8-bromooctoxy substituent at the 2R position. The bromine atom at the terminal end of the octyl chain makes this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as an alkylating agent. The stereochemistry at the second carbon of the oxane ring (R-configuration) may influence its reactivity and interactions in chiral environments .

Properties

IUPAC Name |

(2R)-2-(8-bromooctoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRBYQZIJFWGOO-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@@H](C1)OCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(8-bromooctoxy)oxane typically involves the reaction of oxane derivatives with 8-bromooctanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxane, followed by the addition of 8-bromooctanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(8-bromooctoxy)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Formation of 2-(8-hydroxyoctoxy)oxane or 2-(8-aminooctoxy)oxane.

Oxidation: Formation of 2-(8-bromooctoxy)oxane-2-carboxylic acid.

Reduction: Formation of 2-(8-octyloxy)oxane.

Scientific Research Applications

(2R)-2-(8-bromooctoxy)oxane has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored as a building block for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(8-bromooctoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The oxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations

Structural Features: this compound is distinguished by its long brominated alkyl chain, which enhances lipophilicity and reactivity in alkylation reactions. In contrast, sucrose (a disaccharide with hydroxyl-rich oxane rings) is highly polar and water-soluble due to its multiple -OH groups .

Reactivity and Applications :

- The bromine atom in This compound acts as a leaving group, making it suitable for nucleophilic substitutions (e.g., forming carbon-carbon bonds) .

- Nitrophenyl-substituted oxanes (e.g., ) are electron-deficient and may participate in redox reactions or serve as chromophores in biosensors .

- Sucrose and Oenanthoside A , with multiple hydroxyl groups, are prone to glycosylation or esterification, expanding their utility in food chemistry and drug development .

Unique Advantages of this compound

- Synthetic Flexibility : The bromoalkoxy chain allows for modular functionalization, enabling the synthesis of surfactants, polymers, or drug conjugates.

- Lipophilicity : The long alkyl chain enhances membrane permeability, which could be advantageous in drug delivery systems (though specific studies are needed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.